molecular formula C17H24N6O5S B12375144 Allylic-SAM

Allylic-SAM

Cat. No.: B12375144
M. Wt: 424.5 g/mol
InChI Key: GFGYWGPRDTVIHL-HJDMPBIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allylic-SAM, also known as S-adenosyl methionine analog, is a compound used primarily for the enrichment and detection of methyltransferase target sites in RNA. It is a derivative of S-adenosyl methionine, which plays a crucial role in various biological processes, including methylation reactions. This compound is particularly valuable in scientific research for its ability to facilitate the study of RNA modifications and methylation patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allylic-SAM involves several steps. One common method includes the following steps :

    Starting Material: S-adenosyl-L-homocysteine.

    Reagents: Acetic acid, formic acid, silver perchlorate, and allyl bromide.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Allylic-SAM undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can participate in substitution reactions, where the allylic group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Allylic-SAM has numerous applications in scientific research, including :

    Chemistry: Used to study methylation reactions and the role of methyltransferases.

    Biology: Facilitates the detection and enrichment of methyltransferase target sites in RNA.

    Medicine: Helps in understanding the role of RNA modifications in various diseases.

    Industry: Used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

Allylic-SAM functions as an analog of S-adenosyl methionine, interacting with methyltransferases to facilitate the transfer of methyl groups to RNA. The compound binds to the active site of the enzyme, mimicking the natural substrate and allowing for the study of methylation processes. The molecular targets include RNA molecules, and the pathways involved are primarily related to RNA methylation .

Comparison with Similar Compounds

Similar Compounds

    S-adenosyl methionine (SAM): The natural substrate for methyltransferases.

    Propargyl-SAM: Another analog used for similar purposes.

    Methyl-SAM: Used in studies of methylation reactions.

Uniqueness

Allylic-SAM is unique due to its specific structure, which allows for the selective labeling and detection of methyltransferase target sites in RNA. This specificity makes it a valuable tool in studying RNA modifications and understanding the role of methylation in various biological processes .

Properties

Molecular Formula

C17H24N6O5S

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-prop-2-enylsulfonio]butanoate

InChI

InChI=1S/C17H24N6O5S/c1-2-4-29(5-3-9(18)17(26)27)6-10-12(24)13(25)16(28-10)23-8-22-11-14(19)20-7-21-15(11)23/h2,7-10,12-13,16,24-25H,1,3-6,18H2,(H2-,19,20,21,26,27)/t9-,10+,12?,13-,16+,29?/m0/s1

InChI Key

GFGYWGPRDTVIHL-HJDMPBIMSA-N

Isomeric SMILES

C=CC[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C=CC[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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